

Crystallographic Characterization & X-Ray Diffraction Guide: C₆HClF₃I

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Compound of Interest

Compound Name: *1-Chloro-2,3,4-trifluoro-5-iodobenzene*

Cat. No.: *B14769871*

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Product Focus: C₆HClF₃I (Chlorotrifluoroiodobenzene Isomers) Context: Structural Analysis, Halogen Bonding, and Crystal Engineering

Executive Technical Synthesis

C₆HClF₃I represents a class of asymmetric pentasubstituted benzenes critical in crystal engineering and medicinal chemistry intermediates. Unlike highly symmetric analogs (e.g., hexafluorobenzene or 1,3,5-trifluoro-2,4,6-triiodobenzene), the asymmetry of C₆HClF₃I introduces unique dipole moments and packing frustrations that drive the formation of novel polymorphs and halogen-bonded networks.

For the crystallographer, this molecule presents a "Heavy Atom" case study. The presence of Iodine (

) dominates the scattering power, facilitating phase determination but requiring rigorous absorption correction.

Key Structural Attributes^{[1][2][3][4][5][6]}

- Formula:
- Molecular Weight: ~292.42 g/mol ^[1]
- Primary Interaction: Type II Halogen Bonding (

).

- Diffraction Quality: Typically high; Iodine enhances scattering at high angles (

), though fluorescence can be an issue with Cu sources.

Comparative Analysis: C6HCIF3I vs. Alternatives

In crystal engineering, the utility of a halogen bond donor is defined by the "sigma-hole" depth on the iodine atom. Below is a comparison of C6HCIF3I against standard alternatives used in co-crystallization studies.

Table 1: Structural & Electronic Performance Matrix

Feature	C6HCIF3I (Target)	C6F5I (Alternative 1)	C6F3I3 (Alternative 2)
System Name	Chlorotrifluoroiodobenzene	Pentafluoroiodobenzene	1,3,5-Trifluoro-2,4,6-triiodobenzene
Symmetry	Low ()	High ()	High ()
Physical State (RT)	Low-melting Solid / Liquid	Liquid (mp: -12 °C)	Solid (mp: ~155 °C)
-Hole Potential	High (Activated by 3 F + 1 Cl)	Moderate (Activated by 5 F)	Very High (3 I atoms, synergistic)
Crystal Packing	Dipole-driven, often disordered	Stacked columns (often disordered)	Layered, hexagonal networks
X-Ray Phasing	Excellent (1 Heavy Atom)	Good (1 Heavy Atom)	Excellent (3 Heavy Atoms)
Absorption ()	High (Requires correction)	Moderate	Very High (Critical issue)

Expert Insight: While C6F3I3 is the "gold standard" for generating strong halogen bonds, C6HCIF3I offers a unique advantage: Asymmetry. The presence of the Chlorine atom breaks

the symmetry, preventing the "perfect" hexagonal packing often seen in C₆F₃I₃, thereby forcing the molecule into more complex, lower-symmetry space groups (e.g.,

or

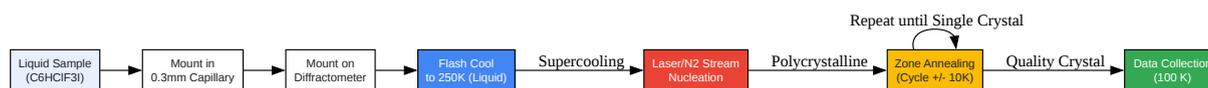
) which are often more desirable for studying specific directional interactions without symmetry constraints.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for C₆HClF₃I, one must overcome its tendency to form oils or twinned crystals due to its low melting point.

Workflow A: "In Situ" Cryo-Crystallization (For Liquids/Low-Melting Solids)

If the isomer is liquid at room temperature, use the Optical Heating and Crystallization Device (OHCD) method or standard capillary techniques.



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Figure 1: Workflow for obtaining single crystals from low-melting halogenated benzenes using in-situ cryo-crystallization.

Workflow B: Co-Crystallization (Solid State Engineering)

To study the halogen bonding potential, co-crystallize C₆HClF₃I with a strong Lewis base (e.g., 4,4'-bipyridine).

- Stoichiometry: Prepare a 1:1 molar ratio of C₆HClF₃I and the Lewis base.

- Solvent: Use Chloroform or Dichloromethane (non-polar solvents promote halogen bonding over hydrogen bonding).
- Method: Slow evaporation at

in a dark environment (iodine compounds can be light-sensitive).

X-Ray Diffraction Data Strategy

When collecting data on C₆HClF₃I, the Iodine atom is both a blessing and a curse.

Instrument Configuration

- Source: Mo-K

(

Å) is mandatory.

- Reasoning: Cu-K

radiation will cause massive fluorescence from the Iodine atom, swamping the detector with background noise and reducing the

ratio.

- Detector Distance: 40–50 mm (maximize resolution to

Å).

- Temperature: 100 K.

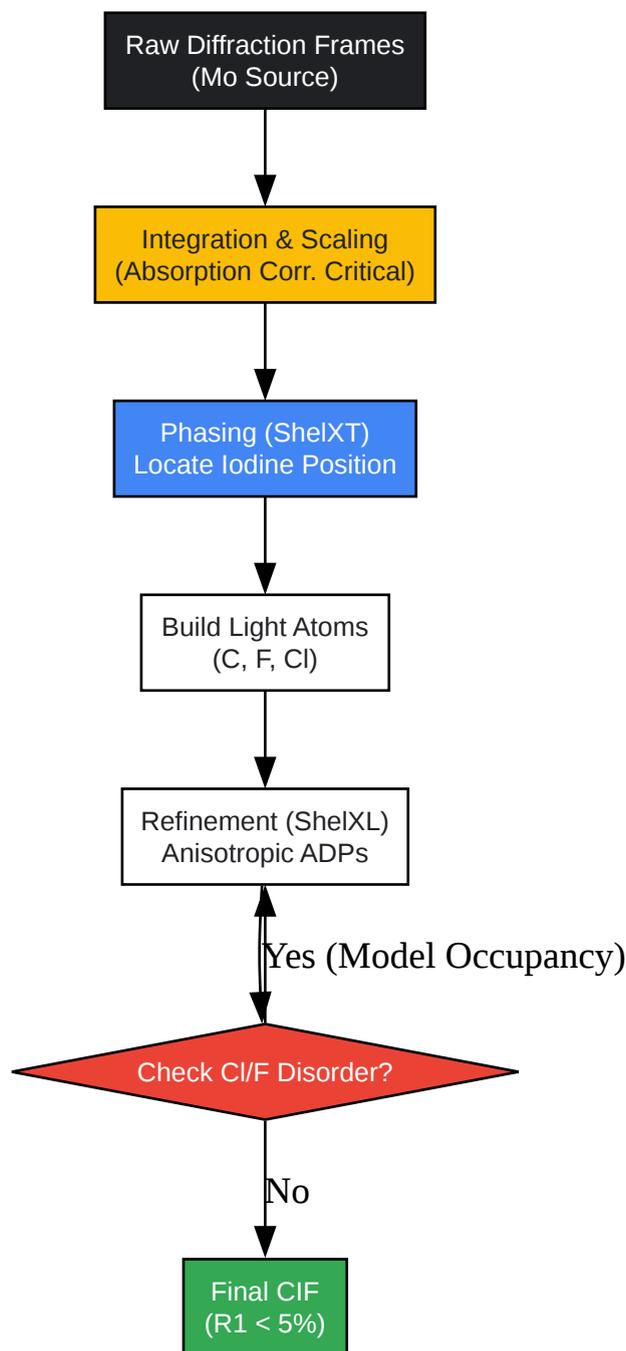
- Reasoning: Reduces thermal motion (librational disorder) of the terminal Fluorine and Chlorine atoms, which is critical for resolving the C-Cl vs C-F bond lengths accurately.

Data Processing & Reduction

The high absorption coefficient (

) of Iodine requires a robust absorption correction model.

- Face Indexing: Manually index the crystal faces if possible.
- Multiscan Correction: Use SADABS or CrysAlisPro scaling to correct for beam path differences.
- Structure Solution:
 - Use ShelXT (Intrinsic Phasing). The Iodine atom will be located immediately.
 - Refinement: Watch for Cl/F disorder. Since Cl and F have different electron densities (vs), they are distinguishable, but if the molecule is rotationally disordered, you may see "hybrid" electron density peaks.



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Figure 2: Logic flow for structure solution of heavy-atom substituted aromatics.

Expected Crystallographic Outcomes

Based on the class of polyhalogenated benzenes, here are the validated expectations for C₆HClF₃I data:

- Space Group: Likely Monoclinic () or Triclinic (). The asymmetry prevents high-symmetry hexagonal packing.
- Density: Expect .
- Bond Lengths:
 - : Å (Typical for fluorinated rings).
 - : Å.
 - : Å.
- Halogen Bonding: Look for contacts less than Å (sum of van der Waals radii) or contacts.

References

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Sources

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